molecular formula C10H13NS B13512059 1,2,5,6-Tetrahydropyridine, 1-(2-thienylmethyl)-

1,2,5,6-Tetrahydropyridine, 1-(2-thienylmethyl)-

Cat. No.: B13512059
M. Wt: 179.28 g/mol
InChI Key: HCPHOVCANSXLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,5,6-Tetrahydropyridine, 1-(2-thienylmethyl)- is a heterocyclic organic compound that features a tetrahydropyridine ring substituted with a thienylmethyl group

Chemical Reactions Analysis

Types of Reactions: 1,2,5,6-Tetrahydropyridine, 1-(2-thienylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dihydroxypiperidine derivatives, while reduction can produce various substituted tetrahydropyridines .

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydropyridine
  • 1,2,3,6-Tetrahydropyridine
  • 2,3,4,5-Tetrahydropyridine

Comparison: 1,2,5,6-Tetrahydropyridine, 1-(2-thienylmethyl)- is unique due to its specific substitution pattern and the presence of the thienylmethyl group. This structural feature imparts distinct chemical and biological properties compared to other tetrahydropyridine isomers . For example, the thienylmethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C10H13NS/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h1-2,4-5,8H,3,6-7,9H2

InChI Key

HCPHOVCANSXLAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)CC2=CC=CS2

Origin of Product

United States

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